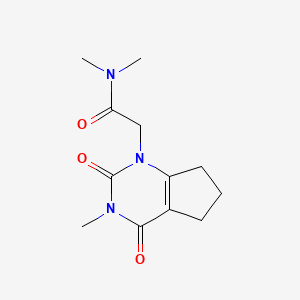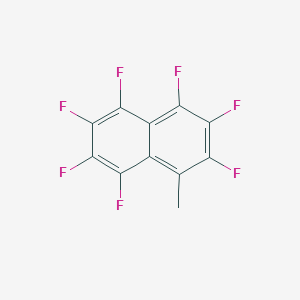![molecular formula C14H26N2OS2 B14649335 4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine CAS No. 52345-81-0](/img/structure/B14649335.png)
4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine is an organic compound that features a morpholine ring and a piperidine ring, both of which are functionalized with sulfur-containing groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a suitable thiocarbonyl compound, followed by the introduction of the morpholine ring. The reaction conditions often require the use of a base to facilitate the nucleophilic attack on the thiocarbonyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. The use of catalysts such as palladium or nickel can enhance the efficiency of the reaction, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the sulfur-containing groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism by which 4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfur-containing groups can form covalent bonds with thiol groups in proteins, altering their function and activity. This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound used as a hindered base in organic synthesis.
4-Hydroxy-TEMPO: A stable aminoxyl radical used as a catalyst and chemical oxidant.
N,N’-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine: Used in the synthesis of light stabilizers for polymers.
Uniqueness
4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine is unique due to its combination of a morpholine ring and a piperidine ring with sulfur-containing functional groups. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
52345-81-0 |
|---|---|
Molecular Formula |
C14H26N2OS2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(2,2,6,6-tetramethylpiperidin-1-yl) morpholine-4-carbodithioate |
InChI |
InChI=1S/C14H26N2OS2/c1-13(2)6-5-7-14(3,4)16(13)19-12(18)15-8-10-17-11-9-15/h5-11H2,1-4H3 |
InChI Key |
JVXQNYSNBVPNRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(N1SC(=S)N2CCOCC2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Propan-2-yl)amino]-3-[(pyrimidin-2-yl)oxy]propan-2-ol](/img/structure/B14649267.png)
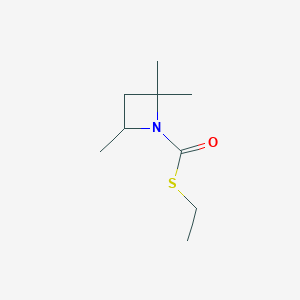
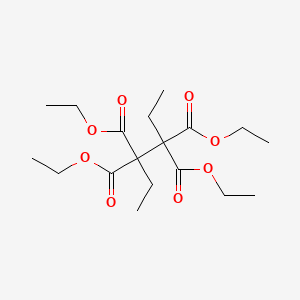


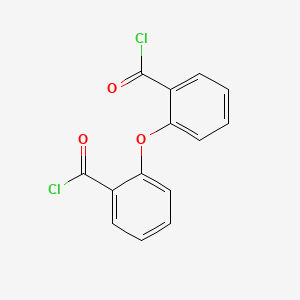
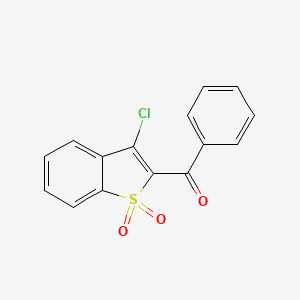

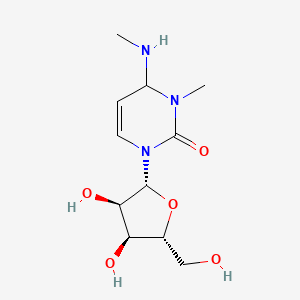
![4-[(2,5-Dichloro-4-hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14649318.png)
